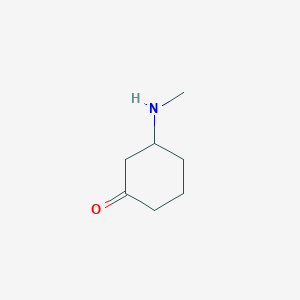
3-(Methylamino)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)cyclohexan-1-one is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the third carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)cyclohexan-1-one typically involves the reaction of cyclohexanone with methylamine. One common method includes the following steps:
Formation of the Imine Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3-(Methylamino)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential therapeutic effects.
Medicine: Research on its anesthetic and analgesic properties, similar to ketamine.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)cyclohexan-1-one is not fully understood. it is believed to act similarly to ketamine by blocking NMDA (N-methyl-D-aspartate) receptors. This action likely contributes to its anesthetic and analgesic effects. Additionally, it may interact with other receptors and ion channels, influencing various cellular processes.
Comparison with Similar Compounds
Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one.
2-Fluorodeschloroketamine: 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one.
Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone.
Comparison: 3-(Methylamino)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring. Unlike ketamine, it lacks the chlorophenyl group, which may result in different pharmacological properties. Compared to 2-Fluorodeschloroketamine, it does not have a fluorine atom, potentially altering its receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C7H13NO/c1-8-6-3-2-4-7(9)5-6/h6,8H,2-5H2,1H3 |
InChI Key |
QJSDZUGJGBARGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















